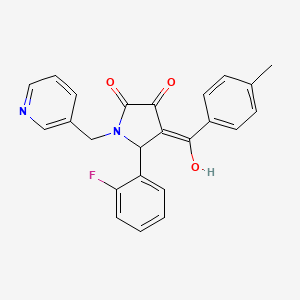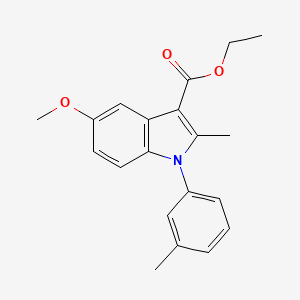![molecular formula C16H19BrClNO2 B5351696 N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5351696.png)
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a phenylmethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
The synthesis of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4,5-dimethoxybenzaldehyde and phenylmethanamine.
Synthetic Route: The key steps include the formation of an imine intermediate followed by reduction to yield the desired amine. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield secondary amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride, lithium aluminum hydride, potassium permanganate, and hydrochloric acid. Reaction conditions vary depending on the desired transformation, often involving solvents like ethanol or dichloromethane.
Aplicaciones Científicas De Investigación
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity.
Pathways Involved: These interactions can influence various biochemical pathways, potentially affecting processes such as signal transduction, neurotransmission, and cellular metabolism.
Comparación Con Compuestos Similares
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) and 3,4-dimethoxyphenethylamine.
Uniqueness: The presence of the bromine atom and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions, distinguishing it from other related compounds.
Propiedades
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.ClH/c1-19-15-9-13(8-14(17)16(15)20-2)11-18-10-12-6-4-3-5-7-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNYFNVPQVJMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=C2)Br)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)


![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)
![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)

![4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid](/img/structure/B5351739.png)


